molecular formula C8H18Cl2N2 B7984374 2,8-Diazaspiro[4.5]decane dihydrochloride

2,8-Diazaspiro[4.5]decane dihydrochloride

Cat. No.: B7984374
M. Wt: 213.15 g/mol
InChI Key: UVUVCHKSESBHCK-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decane dihydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single carbon atom. The presence of nitrogen atoms in the spiro structure imparts unique chemical and biological properties to this compound, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Diazaspiro[4.5]decane dihydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization to form the spiro compound . The reaction conditions often involve the use of solvents such as methanol and catalysts like lithium aluminum hydride or Raney nickel to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decane dihydrochloride undergoes various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets such as kinases. For instance, it inhibits the activity of receptor interaction protein kinase 1 (RIPK1) by binding to its active site, thereby blocking the necroptosis pathway . This inhibition can prevent cell death and inflammation, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Diazaspiro[4.5]decane dihydrochloride is unique due to its specific spiro structure and the presence of two nitrogen atoms, which confer distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

2,8-diazaspiro[4.5]decane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-4-9-5-2-8(1)3-6-10-7-8;;/h9-10H,1-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUVCHKSESBHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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